2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c12-4-2-7-5-9-8-1-3-10-11(8)6-7/h1,3,7,9,12H,2,4-6H2 |
InChI Key |
BKEQBJXKNRTISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is in cancer research. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their ability to inhibit the growth of lung cancer and colorectal cancer cells . The mechanisms often involve the inhibition of specific kinases or pathways that are crucial for tumor growth and survival.
Enzyme Inhibition
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as selective inhibitors for various enzymes. For example, they have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways that regulate growth and metabolism . The structure of this compound allows it to effectively bind to the active sites of these enzymes.
Photophysical Properties
Recent studies have also highlighted the optical properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been investigated for their potential use as fluorescent probes in biological imaging applications. The ability to serve as lipid droplet biomarkers in cancer cells signifies their versatility in both diagnostic and therapeutic settings .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific modifications to the core structure significantly enhanced their anticancer activity. The results indicated that compounds with certain substituents showed IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Enzyme Inhibition
In another research effort aimed at developing selective PI3K inhibitors based on pyrazolo[1,5-a]pyrimidine scaffolds, several derivatives were synthesized and tested. The findings revealed that some compounds exhibited potent inhibitory activity with selectivity over other kinases. This suggests a pathway for developing targeted cancer therapies utilizing this compound class .
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors further contributes to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with pyrazolo-pyrimidine derivatives, differing primarily in substituents and functional groups. Key analogs and their properties are summarized below:
Key Observations :
- The hydroxyethyl group in the target compound enhances water solubility compared to ester or chlorophenyl-containing analogs .
- Substitutions at the 7-position (e.g., hydroxyl, morpholine) in analogs like compound 19 () improve kinase inhibition profiles by modulating steric and electronic interactions .
Physicochemical Properties
- Spectroscopic data : Hydroxyl groups in analogs produce IR absorption bands near 3,300 cm⁻¹, while pyrimidine carbonyls show peaks at ~1,640 cm⁻¹ .
- Thermal stability : Melting points for analogs range from 228–230°C () to higher values for trifluoromethyl-substituted derivatives (e.g., compound 4n in ) .
Biological Activity
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS No. 1699094-52-4) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- LogP : -0.07
- Polar Surface Area : 47 Ų
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In a study screening various compounds for their ability to inhibit the growth of MDA-MB-231 (human breast cancer) cells, none of the tested pyrazolo derivatives showed significant activity against this cell line when compared to positive controls like YM155 and menadione . However, modifications to the structure of pyrazolo derivatives may enhance their efficacy.
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-231 | >100 | No activity |
| Compound B | MDA-MB-231 | >100 | No activity |
| YM155 | MDA-MB-231 | 0.5 | Positive control |
Enzyme Inhibition
Pyrazolo compounds are also noted for their inhibitory effects on various enzymes. For instance, some derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE), which is important in neurodegenerative diseases. One study reported an IC50 value of 46.42 µM for BChE and 157.31 µM for acetylcholinesterase (AChE), indicating moderate selectivity towards BChE .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative X | Butyrylcholinesterase | 46.42 |
| Pyrazole Derivative Y | Acetylcholinesterase | 157.31 |
The biological activity of pyrazolo derivatives is often linked to their ability to interact with specific molecular targets within cells. For example, they may inhibit key signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo ring can significantly alter biological outcomes.
Case Studies
In a recent investigation into the synthesis and biological evaluation of pyrazolo derivatives, researchers synthesized a library of compounds and evaluated their anticancer properties using various cell lines. The study highlighted that while many derivatives did not exhibit strong anticancer activity alone, they could be potent when combined with other therapeutic agents or modified structurally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
